Xanthomegnin

Descripción

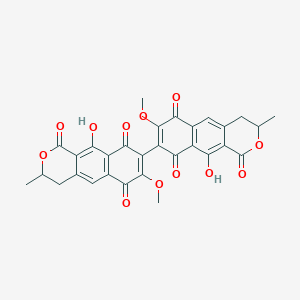

Xanthomegnin is a dimeric naphthoquinone or naphthopyrone mycotoxin produced by filamentous ascomycetes, including species of Penicillium (e.g., P. janthinellum, P. viridicatum) and Aspergillus (e.g., A. sulphureus, A. melleus) . It is associated with food spoilage and exhibits hepatotoxic, nephrotoxic, and antimicrobial properties . Structurally, this compound consists of two naphthopyrone units linked via a bis-anthraquinone scaffold, forming diastereoisomers due to restricted rotation around the dimeric bond . Its biosynthesis involves a 6-methylsalicylic acid synthase (6-MSAS) polyketide synthase (PKS), utilizing 14 acetate units to form two heptaketide chains that dimerize oxidatively .

Propiedades

Número CAS |

1685-91-2 |

|---|---|

Fórmula molecular |

C30H22O12 |

Peso molecular |

574.5 g/mol |

Nombre IUPAC |

(3R)-10-hydroxy-8-[(3R)-10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl]-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione |

InChI |

InChI=1S/C30H22O12/c1-9-5-11-7-13-17(23(33)15(11)29(37)41-9)25(35)19(27(39-3)21(13)31)20-26(36)18-14(22(32)28(20)40-4)8-12-6-10(2)42-30(38)16(12)24(18)34/h7-10,33-34H,5-6H2,1-4H3/t9-,10-/m1/s1 |

Clave InChI |

WICHONPZVIYWIJ-NXEZZACHSA-N |

SMILES |

CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC |

SMILES isomérico |

C[C@@H]1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)C[C@H](OC6=O)C)O)OC |

SMILES canónico |

CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC |

Sinónimos |

3,3'-bis(2-methoxy-5-hydroxy-7-(2-hydroxypropyl)-8- carboxyl-1,4-naphthoquinone lactone) xanthomegnin |

Origen del producto |

United States |

Métodos De Preparación

Substrate Selection and Inoculation Protocols

Xanthomegnin production relies on optimized fungal growth conditions. Penicillium viridicatum strains (e.g., NRRL 6430, 66-68-2) are typically cultivated on sterile rice-water mixtures (1:1 w/v) in Fernbach flasks. Critical parameters include:

| Parameter | Stack et al. (1977) | Subsequent Modifications |

|---|---|---|

| Incubation Temperature | Room temperature | 15°C |

| Fermentation Duration | 24 days | 29 days |

| Rice Quantity per Flask | 500 g | 1 kg |

| Yield | 9 g/kg rice | 440 mg/kg rice |

The lower temperature in modified protocols reduces competing metabolic pathways, enhancing this compound specificity.

Extraction and Primary Purification

Solvent Extraction Systems

Chloroform remains the solvent of choice for initial extraction due to this compound’s lipophilic quinone structure. Post-fermentation rice cultures undergo dual chloroform extraction (2 × 1 L per flask), followed by rotary evaporation to concentrate pigments and mycotoxins.

Silica Gel Chromatography

Crude extracts are subjected to open-column silica gel chromatography with gradient elution:

-

Hexane Wash : Removes non-polar contaminants (12 g oils per 30 g extract)

-

Chloroform-Acetone (9:1) : Elutes this compound precursors and co-metabolites

-

Benzene-Chloroform-Acetic Acid (25:25:1) : Separates viomellein (1.5 g) from this compound

-

Chloroform-Acetic Acid (50:1) : Isolates crystalline this compound (9 g) and rubrosulphin (0.5 g)

This method achieves 30% recovery but requires multiple chromatographic steps.

High-Pressure Liquid Chromatography (HPLC) Purification

Modern Refinement of Traditional Methods

Post-1980 protocols introduced preparative HPLC to address silica gel chromatography’s limitations:

| HPLC Parameter | Conditions |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | CH3CN/H2O gradient (50→100%) |

| Flow Rate | 10 mL/min |

| Detection | Photodiode array (380 nm) |

| Purity Post-HPLC | >95% |

HPLC increased yields to 440 mg/kg rice while reducing processing time from weeks to 48 hours.

Derivative Synthesis for Structural Confirmation

Acetylation Reactions

This compound derivatives facilitate mass spectral analysis and crystallography:

Base-Mediated Structural Rearrangements

Viomellein (20 mg) refluxed with K2CO3 in acetone undergoes quinone rearrangement to rubrosulphin, confirming structural plasticity under alkaline conditions.

Analytical Characterization Techniques

Spectroscopic Identification

Elemental Composition Validation

Combustion analysis confirms C30H22O12 stoichiometry (found: C 62.6%, H 3.9%; calc.: C 62.7%, H 3.9%).

Challenges in Large-Scale Production

Análisis De Reacciones Químicas

Types of Reactions: Xanthomegnin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones .

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Xanthomegnin has demonstrated significant antiparasitic properties, particularly against helminths and other parasites that affect both humans and animals. Research indicates that this compound exhibits anthelminthic activity, making it a candidate for controlling parasitic infections:

- Mechanism of Action : this compound disrupts cellular processes in parasites, leading to their death. For instance, studies have shown that it is effective against various helminths that cause diseases in livestock and poultry, which are critical for agricultural productivity .

- Clinical Relevance : The compound has been recognized for its potential use in treating helminthiasis, a condition caused by parasitic worms that poses significant health risks to humans and economic burdens in veterinary medicine .

Antimicrobial Properties

Although this compound's antibacterial efficacy has been limited, it has shown some promise in specific contexts:

- Limited Antibacterial Activity : Early studies indicated minimal success as an antibacterial agent; however, it has been noted for its ability to interfere with cellular respiration in certain bacterial strains .

- Fungal Infections : this compound is produced by dermatophytes such as Trichophyton rubrum, which are known to cause nail infections (onychomycosis). This suggests that this compound may play a role in the pathogenicity of these fungi .

Potential Anticancer Applications

Research into this compound's anticancer properties has yielded mixed results:

- In Vitro Studies : Some studies have reported growth inhibitory effects on tumor cells; however, in vivo experiments have not shown significant tumor growth inhibition when administered to mice with established tumors . This indicates a need for further research to clarify its potential role in cancer therapy.

Mycotoxicology and Safety Concerns

This compound is classified as a mycotoxin, primarily produced by certain fungi like Aspergillus and Penicillium. Its implications in food safety and animal health are noteworthy:

- Toxicity : this compound can be nephrotoxic and mutagenic, posing risks when ingested through contaminated food sources. It has been linked to severe health issues in livestock exposed to contaminated feed .

- Detection Methods : Advanced chromatographic techniques have been developed for the detection of this compound in biological samples, highlighting its relevance in clinical diagnostics and food safety assessments .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Case Studies and Clinical Insights

Several case studies have investigated the presence of this compound in clinical settings:

- A study highlighted the detection of this compound in nail specimens infected with Trichophyton rubrum, indicating potential exposure risks for patients with dermatophytic infections .

- Another investigation focused on the production of this compound by fungal cultures, emphasizing its role as a significant pigment associated with pathogenicity .

Mecanismo De Acción

Xanthomegnin is part of a larger group of naphthopyranones, which include compounds such as semithis compound, viomellein, rubrosulphin, and viopurpurin . These compounds share structural similarities but differ in their specific biological activities and toxicity levels . For instance, viomellein and rubrosulphin are also known for their mutagenic properties, but they exhibit different levels of toxicity and effects on cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations :

- Xanthomegnin and viomellein are diastereoisomers, differing in substituent positions (e.g., methoxy vs. hydroxyl groups) .

- Rubrosulphin and viopurpurin, isolated alongside this compound in Penicillium viridicatum, exhibit variations in oxidation states and side chains .

- Aurofusarin, produced by Fusarium, is glycosylated, a feature absent in this compound .

Functional and Ecological Roles

Antimicrobial Activity :

- This compound, viomellein, and vioxanthin show moderate to strong antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with vioxanthin exhibiting the highest potency (IC50 = 1.6–3.0 μM) .

- Aurofusarin lacks direct antimicrobial effects but acts as a broad-spectrum antifeedant against arthropods .

Antifeedant Properties :

- This compound and viomellein deter feeding by springtails (Folsomia candida) at concentrations ≥2 mg/g, mimicking aurofusarin’s ecological role . This suggests convergent evolution in fungal defense strategies.

Toxicity and Genotoxicity :

- This compound disrupts mitochondrial electron transport by interacting with NADH dehydrogenase, creating a "shunt" that bypasses Complex I .

- In vitro studies indicate this compound induces DNA repair synthesis in hepatocytes, implicating genotoxicity .

Actividad Biológica

Xanthomegnin is a mycotoxin primarily produced by fungi, notably from the genera Penicillium and Aspergillus. This compound has garnered attention due to its diverse biological activities, including antiparasitic, anthelminthic, and limited antibacterial and antitumor properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound is classified as a naphthoquinone dimer. Its chemical structure contributes to its biological activity, particularly its ability to interact with various biological systems. The compound's molecular formula is C₁₄H₈O₄, and its structure allows for interactions that can lead to mutagenic effects.

1. Antiparasitic Activity

This compound has been identified as an effective antiparasitic agent. It exhibits potent parasiticidal activity against various organisms that affect human and animal health. Studies indicate that it can inhibit the growth of parasites such as Trypanosoma and Leishmania species, making it a potential candidate for therapeutic applications in parasitic infections .

2. Anthelmintic Activity

Research has demonstrated that this compound possesses significant anthelminthic properties. It has been effective against several helminth species, which are responsible for various diseases in livestock and humans. The compound disrupts the metabolic processes of these worms, leading to their death .

4. Antitumor Activity

This compound's potential as an antitumor agent has been explored with mixed results. In vitro studies have shown that it can inhibit the growth of certain tumor cell lines; however, in vivo studies have not demonstrated significant antitumor effects when administered to mice with tumors . This discrepancy suggests that further research is needed to understand its mechanisms and efficacy in cancer treatment.

Case Study 1: Antiparasitic Efficacy

A study conducted on the efficacy of this compound against Leishmania spp. showed that the compound inhibited parasite growth significantly at concentrations as low as 5 µg/mL. This finding supports its potential use in treating leishmaniasis .

Case Study 2: Antitumor Investigation

In a study evaluating the antitumor properties of this compound, researchers administered the compound intraperitoneally to mice with induced tumors. Despite initial promising in vitro results, no significant tumor growth inhibition was observed in vivo, highlighting the need for more targeted delivery methods or combination therapies .

Toxicological Considerations

This compound is classified as a mutagenic mycotoxin associated with nephropathy in farm animals exposed to contaminated feed. Its presence in food products poses health risks due to potential long-term effects such as carcinogenicity and teratogenicity . The toxicological profile necessitates careful monitoring of this compound levels in agricultural products.

Data Summary

Q & A

Q. What are the standard methodologies for detecting xanthomegnin in fungal samples, and how do they ensure specificity?

this compound detection commonly employs High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. To ensure specificity, researchers must validate protocols using reference strains (e.g., Trichophyton rubrum and T. mentagrophytes complexes) and include negative controls. Calibration curves with pure this compound standards are critical for quantification. Cross-reactivity testing with structurally similar metabolites (e.g., viomellein) is recommended to confirm analytical specificity .

Q. How does this compound production correlate with fungal pathogenicity, and what experimental models validate this relationship?

Studies correlate this compound production with dermatophyte virulence using in vitro keratin degradation assays and in vivo animal models (e.g., guinea pig dermatophytosis). Researchers should measure this compound levels via HPLC alongside clinical severity scores (e.g., erythema, scaling) and compare outcomes between this compound-producing and non-producing strains. Confounding factors like host immune responses must be controlled .

Q. What are the key challenges in isolating this compound from mixed fungal cultures, and how can they be mitigated?

Co-production of secondary metabolites (e.g., trichothecenes) often complicates isolation. Methodological solutions include:

- Fractional crystallization with solvent gradients (e.g., hexane/ethyl acetate).

- Preparative thin-layer chromatography (TLC) guided by UV fluorescence.

- LC-MS/MS for real-time monitoring of purification efficiency. Purity should be verified via nuclear magnetic resonance (NMR) and mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s utility as a diagnostic biomarker for Trichophyton species?

Evidence shows this compound detection fails to reliably distinguish T. rubrum from T. mentagrophytes complexes due to overlapping production in non-target species (e.g., Arthroderma vanbreuseghemii). To address this, advanced studies should:

Q. What experimental design considerations are critical for optimizing this compound yield in fungal fermentation studies?

Key variables include:

- Nutrient modulation : Carbon-to-nitrogen (C/N) ratio adjustments (e.g., glucose vs. peptone).

- Stress induction : Metal ions (e.g., Cu²⁺) or oxidative stressors to upregulate secondary metabolism.

- Cultivation time : Harvesting during late log/early stationary phase. Researchers should employ factorial design (e.g., Response Surface Methodology) to identify optimal conditions and validate reproducibility across biological replicates .

Q. How can conflicting data on this compound’s cytotoxic effects be systematically analyzed?

Contradictory reports may arise from differences in cell lines (e.g., keratinocytes vs. fibroblasts), exposure durations, or metabolite stability. Methodological solutions include:

- Standardizing cytotoxicity assays (e.g., MTT/WST-1) with controlled pH and temperature.

- Quantifying this compound degradation kinetics in culture media via LC-MS.

- Applying meta-regression to identify covariates (e.g., cell type, assay sensitivity) influencing effect sizes .

Methodological Guidelines

- Data Validation : Include triplicate HPLC runs and inter-laboratory comparisons to address instrument variability .

- Ethical Reporting : Disclose strain sources (e.g., ATCC numbers) and negative results to avoid publication bias .

- Reproducibility : Archive raw chromatograms and NMR spectra in supplementary materials with open-access licenses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.